molecular formula C11H16N2O2 B14649246 N,N-Diethyl-3-methyl-4-nitroaniline CAS No. 52177-26-1

N,N-Diethyl-3-methyl-4-nitroaniline

Cat. No.: B14649246
CAS No.: 52177-26-1
M. Wt: 208.26 g/mol
InChI Key: CMUUCKXTTQNTHT-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-methyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) attached to an aniline ring, which also bears diethyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-3-methyl-4-nitroaniline typically involves nitration and subsequent substitution reactionsThe reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-3-methyl-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-methyl-4-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-3-methyl-4-nitroaniline is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and biological activity. The presence of both diethyl and methyl groups on the aniline ring distinguishes it from other nitroanilines, potentially leading to different applications and effects .

Properties

CAS No.

52177-26-1

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

N,N-diethyl-3-methyl-4-nitroaniline

InChI

InChI=1S/C11H16N2O2/c1-4-12(5-2)10-6-7-11(13(14)15)9(3)8-10/h6-8H,4-5H2,1-3H3

InChI Key

CMUUCKXTTQNTHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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